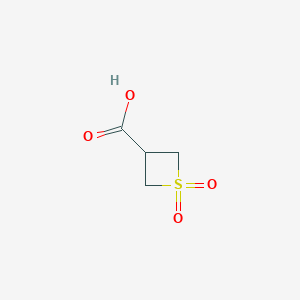
Thietane-3-carboxylic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thietane-3-carboxylic acid 1,1-dioxide and its derivatives often involves innovative strategies to incorporate the sulfone functionality into the thietane ring. One approach involves the use of 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole as a new reagent for preparing 3-substituted thietane 1,1-dioxides, showcasing the versatility in synthesizing sulfone derivatives with potential biological activities (E. E. Klen, F. Khaliullin, N. N. Makarova, 2008).
Molecular Structure Analysis
The molecular structure of thietane-1,1-dioxide and its oxides have been extensively studied, revealing intriguing conformational dynamics. NMR studies in a nematic solvent demonstrated the conformation of thietane-1,1-dioxide, suggesting a planar or slightly distorted structure with a low barrier to ring planarity, which contrasts with its oxide counterpart displaying a preferred puckered conformation (G. Fronza, R. Mondelli, S. Bradamante, 1979).
Chemical Reactions and Properties
Thietane-3-carboxylic acid 1,1-dioxide undergoes various chemical reactions, reflecting its reactivity and potential as an intermediate for further chemical transformations. For instance, the ring opening of thietane by aromatic and heterocyclic carboxylic acid chlorides yields 3-chloropropylthioesters, indicating its reactivity towards nucleophilic attack and its utility in synthesizing thioester derivatives (B. V. Kurgane, S. Giller, 1971).
Physical Properties Analysis
The physical properties of thietane-3-carboxylic acid 1,1-dioxide and related compounds, such as thietane 1-oxides and dioxides, can be inferred from detailed NMR and chemical shift studies. These studies provide insights into the electron density distribution and molecular dynamics of these compounds, essential for understanding their behavior in various chemical environments (D. Dittmer, B. Patwardhan, J. Bartholomew, 1982).
Chemical Properties Analysis
The chemical properties of thietane-3-carboxylic acid 1,1-dioxide, especially its reactivity patterns, are crucial for designing synthetic pathways and understanding its role in chemical reactions. The oxidation processes and reactivity towards nucleophilic attacks exemplify its chemical versatility and potential as a synthetic building block in organic synthesis (J. Nakayama, Y. Sugihara, 1991).
Wissenschaftliche Forschungsanwendungen
CO2 Utilization and Conversion Processes
The conversion of carbon dioxide (CO2) into valuable chemicals is a significant area of research, contributing to the utilization of CO2 as an alternative carbon source for the chemical supply chain. CO2 can be converted into various value-added chemicals through carboxylation and reduction reactions, utilizing carbon dioxide from petrochemical plants and power plants. This approach not only offers a method to fix CO2 but also aligns with sustainability by potentially using CO2 as a raw material in the chemical industry. Carboxylation reactions are direct applications for CO2 conversion, aiming to produce compounds like ethylene and acrylic acid in addition to polymers, provided there is a sufficient supply of non-fossil energy sources like solar power (Alper & Orhan, 2017).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as those derived from thietane-3-carboxylic acid 1,1-dioxide, are explored for their role as biorenewable chemicals and their impact on microbial fermentation processes. These acids are precursors for industrial chemicals but can inhibit microbial growth at concentrations below desired yields. Understanding the metabolic engineering strategies to increase microbial robustness against carboxylic acid inhibition is crucial for improving the production of biorenewable fuels and chemicals (Jarboe, Royce, & Liu, 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the environmental degradation of polyfluoroalkyl chemicals, potentially including derivatives of thietane-3-carboxylic acid 1,1-dioxide, focuses on microbial pathways that convert these substances into perfluoroalkyl carboxylic and sulfonic acids. This area highlights the importance of understanding microbial degradation mechanisms to assess the environmental fate and effects of these chemicals and their precursors (Liu & Avendaño, 2013).
Antioxidant and Anti-inflammatory Agents
The synthesis and evaluation of benzofused thiazole derivatives, potentially related to thietane-3-carboxylic acid 1,1-dioxide, for their antioxidant and anti-inflammatory activities highlight the therapeutic potential of these compounds. Such research underscores the importance of developing new agents for treating inflammation and oxidative stress-related conditions (Raut et al., 2020).
Safety And Hazards
The safety information for Thietane-3-carboxylic acid 1,1-dioxide includes several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The compound is typically marked with an exclamation mark pictogram and the signal word "Warning" .
Eigenschaften
IUPAC Name |
1,1-dioxothietane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWVDUXZQYVBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thietane-3-carboxylic acid 1,1-dioxide | |
CAS RN |
13129-21-0 |
Source


|
| Record name | 3-Thietanecarboxylic acid, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-dioxo-1lambda6-thietane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

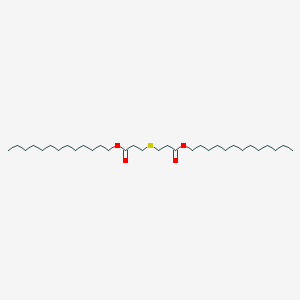
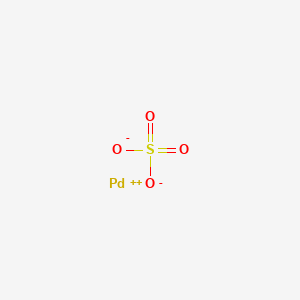
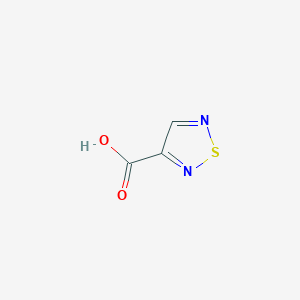

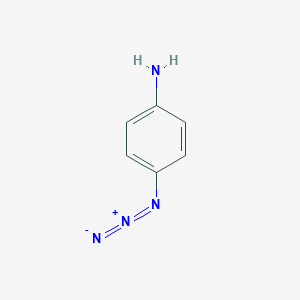
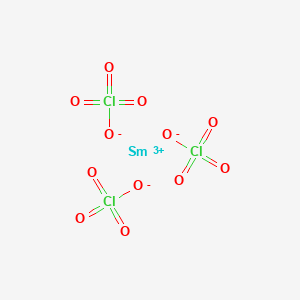
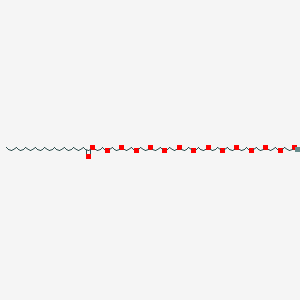
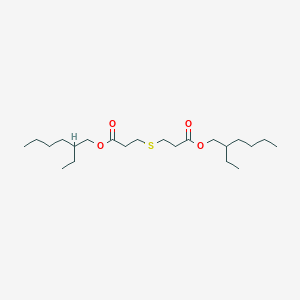
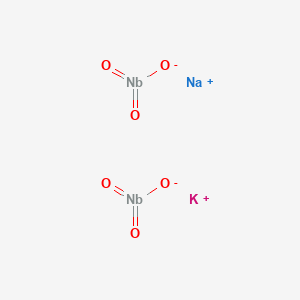



![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)
